molecular formula C19H13BrF2N2O2S B5723090 N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide

Katalognummer B5723090
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: PIDXAZPFUJIFHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide, also known as BDF 901, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 901 belongs to the class of sulfonylurea compounds and has been found to exhibit potent hypoglycemic and anti-inflammatory effects.

Wissenschaftliche Forschungsanwendungen

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, Alzheimer's disease, and inflammatory disorders. In diabetes, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 is not fully understood, but it is believed to involve the activation of the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid plaques in Alzheimer's disease. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects in both animal and human studies. It has also been shown to improve insulin sensitivity and reduce insulin resistance. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce inflammation and improve tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has several advantages for lab experiments, including its potent hypoglycemic and anti-inflammatory effects, as well as its ability to improve cognitive function in Alzheimer's disease. However, its limitations include its potential toxicity and the need for further studies to establish its safety profile.

Zukünftige Richtungen

For N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 research include further studies to establish its safety profile, as well as its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Additionally, the development of more potent and selective analogs of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 could lead to the development of more effective therapeutic agents. Finally, the use of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and benzoic acid to form the final product, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901. The purity of the compound can be improved through recrystallization from an appropriate solvent.

Eigenschaften

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2S/c20-14-6-9-16(10-7-14)27(25,26)24-19(13-4-2-1-3-5-13)23-18-11-8-15(21)12-17(18)22/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDXAZPFUJIFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.